molecular formula C17H16N2O4S B2794170 N-(2-cyanophenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide CAS No. 923086-41-3

N-(2-cyanophenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide

Cat. No.: B2794170
CAS No.: 923086-41-3
M. Wt: 344.39
InChI Key: KGBKLLQWKUERIW-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide: is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to a propanamide backbone, with additional functional groups such as a cyano group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-cyanophenylamine with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate N-(2-cyanophenyl)-4-methoxybenzenesulfonamide.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with 3-bromopropanoic acid under basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-(2-cyanophenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The cyano group and methoxyphenyl group may also contribute to the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyanophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide
  • 1-(2-cyanophenyl)-N-(4-methoxyphenyl)methanesulfonamide

Comparison

Compared to similar compounds, N-(2-cyanophenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide has a unique propanamide backbone, which may confer different chemical reactivity and biological activity. The presence of the sulfonyl group in the propanamide structure distinguishes it from other sulfonamide derivatives, potentially leading to unique applications and effects.

Properties

IUPAC Name

N-(2-cyanophenyl)-3-(4-methoxyphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-23-14-6-8-15(9-7-14)24(21,22)11-10-17(20)19-16-5-3-2-4-13(16)12-18/h2-9H,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBKLLQWKUERIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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